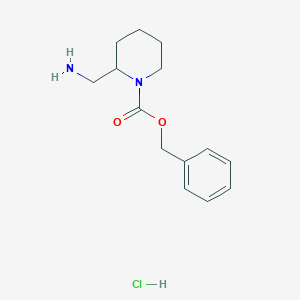

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHMFJDSNDLBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662552 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-44-4 | |

| Record name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Characterization of CAS 1159826-44-4: A Strategic Scaffold for Medicinal Chemistry

The following guide provides an in-depth technical characterization of CAS 1159826-44-4 (1-Cbz-2-(aminomethyl)piperidine hydrochloride).

Based on the chemical identity of this CAS number, it is not a final active pharmaceutical ingredient (API) but a critical advanced intermediate used in the synthesis of peptidomimetics, kinase inhibitors (specifically PKC-theta inhibitors), and GPCR ligands. The guide is structured to address the needs of drug developers utilizing this scaffold to generate bioactive libraries.

Executive Summary

CAS 1159826-44-4 , chemically known as Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , is a protected diamine building block essential for "Build-Couple-Pair" synthetic strategies.[1] It features a piperidine core with an exocyclic primary amine and a Carbobenzyloxy (Cbz) protecting group on the ring nitrogen.

This scaffold is highly valued in drug discovery for its ability to introduce a constrained diamine motif , mimicking the lysine or arginine side chains in peptidomimetics while restricting conformational flexibility. Its primary application lies in the synthesis of PKC-theta inhibitors for autoimmune diseases and Urotensin-II receptor antagonists .

Chemical & Physicochemical Characterization

The physicochemical profile of CAS 1159826-44-4 dictates its handling and stability during synthetic workflows.

Table 1: Physicochemical Properties Profile

| Property | Specification |

| Chemical Name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride |

| Common Synonyms | 1-Cbz-2-(aminomethyl)piperidine HCl; 2-Aminomethyl-N-Cbz-piperidine HCl |

| CAS Number | 1159826-44-4 |

| Molecular Formula | C₁₄H₂₀N₂O₂[1][2][3][4][][6][7][8] · HCl |

| Molecular Weight | 284.78 g/mol (Salt); 248.32 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexane |

| Melting Point | 185–190 °C (Decomposition) |

| Chirality | Racemic (unless specified as (R)- or (S)- enantiomer) |

| Purity Standard | ≥97% (HPLC) |

| Storage | Hygroscopic; Store at 2–8°C under inert atmosphere (Ar/N₂) |

Structural Analysis

The molecule contains two nitrogen centers with distinct reactivity profiles:[2]

-

Primary Amine (Exocyclic): Highly nucleophilic; available for immediate coupling (amide bond formation, reductive amination).

-

Secondary Amine (Endocyclic): Protected by the Cbz group, ensuring regioselectivity during initial functionalization. The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step solid-phase peptide synthesis (SPPS).

Biological Context & Mechanism of Action

Note: As a chemical intermediate, CAS 1159826-44-4 itself does not possess a therapeutic mechanism of action. However, it is the structural precursor for PKC-theta Inhibitors . The section below details the mechanism of the drug classes derived from this scaffold.

Target Class: Protein Kinase C-theta (PKC-θ) Inhibitors

Derivatives of 2-(aminomethyl)piperidine are utilized to synthesize inhibitors targeting PKC-θ, a serine/threonine kinase predominantly expressed in T-cells.

-

Mechanism: The piperidine ring serves as a hinge-binding motif or a solvent-exposed solubilizing group within the ATP-binding pocket of PKC-θ.

-

Therapeutic Indication: Autoimmune disorders (Rheumatoid Arthritis, Psoriasis) and T-cell lymphomas.

-

Signaling Pathway: PKC-θ integrates signals from the T-cell receptor (TCR) and CD28 co-receptor to activate the NF-κB pathway.

Diagram 1: PKC-theta Signaling Pathway (Target of Derivatives)

The following diagram illustrates the downstream signaling pathway modulated by drugs synthesized using CAS 1159826-44-4.

Caption: PKC-θ integrates TCR and CD28 signals to activate NF-κB. Derivatives of CAS 1159826-44-4 inhibit PKC-θ, blocking T-cell proliferation.

Synthetic Methodology & Protocols

To utilize CAS 1159826-44-4 effectively, researchers must perform regioselective coupling followed by deprotection.

Workflow Diagram: Scaffold Utilization

Caption: Synthetic route for incorporating CAS 1159826-44-4 into bioactive molecules via selective functionalization.

Protocol 1: Standard Amide Coupling (Primary Amine Functionalization)

Objective: To couple a carboxylic acid (Drug Pharmacophore) to the free primary amine of CAS 1159826-44-4.

-

Preparation: Dissolve 1.0 eq of Carboxylic Acid in DMF (anhydrous).

-

Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes at 0°C.

-

Addition: Add 1.0 eq of CAS 1159826-44-4 .

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

Protocol 2: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the protecting group and liberate the secondary amine for further functionalization.

-

Dissolution: Dissolve the intermediate (from Protocol 1) in MeOH/EtOAc (1:1 v/v).

-

Catalyst: Add 10 wt% of Pd/C (Palladium on Carbon).

-

Hydrogenation: Purge with H₂ gas (balloon pressure or 1 atm). Stir vigorously for 2–6 hours at RT.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate in vacuo to yield the free amine.

Analytical Quality Control

Validation of the starting material is critical to prevent downstream synthetic failures.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl ring).

-

Expected Retention: The Cbz group imparts significant lipophilicity; expect elution in the middle-to-late region of the gradient.

References

-

Schering Corporation. (2006).[9] Piperidine Derivatives as PKC-theta Inhibitors. European Patent EP931078 B1.

-

Angene Chemical. (2024). Certificate of Analysis: 1-Cbz-2-(aminomethyl)piperidine, HCl.[1][10] Angene International. [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine Derivatives. PubChem.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection protocols).

Sources

- 1. angenesci.com [angenesci.com]

- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Chemistry [3asenrise.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. splendidlab.in [splendidlab.in]

- 7. researchgate.net [researchgate.net]

- 8. WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. 1159826-44-4|1-Cbz-2-哌啶甲胺盐酸盐|1-Cbz-2-(aminomethyl)piperidineHydrochloride|-范德生物科技公司 [bio-fount.com]

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride properties

An In-depth Technical Guide to (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a synthetically versatile, chiral piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it features a primary amine nucleophile and a stable, yet readily cleavable, benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen. The fixed (S)-stereochemistry at the C2 position makes it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures, particularly for drug candidates where specific stereoisomers are required for optimal therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, tailored for researchers and drug development professionals.

Section 1: Core Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction conditions.

| Property | Value |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol [1] |

| CAS Number | 190911-39-6 |

| Appearance | Typically a white to off-white solid or powder |

| Solubility | Soluble in organic solvents like methanol and ethanol[2] |

| Storage Temperature | 2-8°C, in a dry, well-ventilated place[3][4] |

| Purity | Commercially available with ≥95% purity[4] |

The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base, which can be an oil and is more susceptible to degradation.

Section 2: Synthesis and Stereochemical Integrity

The synthesis of (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a multi-step process where the primary challenge is the retention of the critical (S)-stereochemistry. The choice of starting material and reaction pathway is dictated by the need to prevent racemization.

Causality in Synthetic Strategy

A common and logical synthetic route begins with a commercially available, enantiopure starting material such as (S)-pipecolic acid. The strategy hinges on two key transformations:

-

Nitrogen Protection: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group. This is a crucial first step because the unprotected amine is nucleophilic and would interfere with subsequent reactions. The Cbz group is chosen for its robustness under various reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a method that typically does not disturb other functional groups.

-

Carboxylic Acid to Aminomethyl Conversion: The carboxylic acid at the C2 position must be converted into an aminomethyl group (-CH₂NH₂). This is often achieved by first converting the acid to a primary amide (carboxamide) followed by reduction (e.g., using LiAlH₄ or BH₃). This two-step process is generally high-yielding and preserves the stereocenter.

Finally, the formation of the hydrochloride salt is achieved by treating the free base with hydrochloric acid in a suitable solvent, which facilitates purification by crystallization and improves the compound's handling characteristics.

Illustrative Synthetic Workflow

Section 3: Analytical Validation and Quality Control

To be a trustworthy intermediate in a pharmaceutical synthesis campaign, each batch of the compound must undergo rigorous analytical testing. These protocols form a self-validating system to ensure identity, purity, and, most importantly, stereochemical integrity.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric excess (e.e.) is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Objective: To separate and quantify the (S)- and (R)-enantiomers, thereby confirming the enantiomeric purity of the sample.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) which can resolve a wide range of chiral amines. The selection is based on empirical screening for the best separation.

-

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine, DEA) is often included to improve peak shape and reduce tailing by masking active sites on the silica support. A typical starting condition might be 90:10:0.1 (v/v/v) Heptane:Isopropanol:DEA.

-

Sample Preparation: Prepare a dilute solution of the hydrochloride salt in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

HPLC System with a UV detector.

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25°C.

-

Monitor the elution at a wavelength where the benzyl group absorbs strongly, typically 254 nm.

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample. The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. A successful validation requires the peak corresponding to the (S)-enantiomer to be ≥95% of the total area of both enantiomer peaks.

Other essential analytical techniques include:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

FTIR: To identify key functional groups like the carbamate carbonyl and N-H bonds.

Section 4: Applications in Medicinal Chemistry

The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, known for its ability to fine-tune physicochemical properties and engage in crucial cation-π interactions with target proteins.[5] (S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a high-value precursor to introduce this motif with precise stereochemical control.

Role as a Versatile Intermediate

The molecule's utility stems from its two distinct reactive sites, which can be addressed sequentially.

-

The Primary Amine (-CH₂NH₂): This group is a potent nucleophile, providing a convenient handle for elaboration. It readily participates in reactions such as:

-

Amide Bond Formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in pharmaceuticals.

-

Reductive Amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide Formation: Reacting with sulfonyl chlorides.

-

-

The Cbz-Protected Nitrogen: After the primary amine has been functionalized, the Cbz group can be selectively removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst). This unmasks the secondary amine of the piperidine ring, allowing for a second wave of functionalization.

This stepwise reactivity allows for the construction of complex molecules with precise control over the final architecture. It is a key intermediate in the synthesis of various enzyme inhibitors and receptor modulators, particularly in the fields of neuroscience and infectious diseases.[6][7]

Logical Flow in Drug Synthesis

Section 5: Safety, Handling, and Storage Protocols

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[9][11] After handling, wash hands thoroughly.[12]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[8] Firefighters should wear self-contained breathing apparatus (SCBA).[10]

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[3][4][9]

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[1][13] While comprehensive toxicological properties have not been fully investigated, it should be handled with the care afforded to all novel chemical entities.[8]

Conclusion

(S)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, orthogonal protecting group strategy, and versatile primary amine handle provide medicinal chemists with a reliable and high-quality building block for the synthesis of sophisticated and stereochemically pure pharmaceutical agents. A thorough understanding of its properties, analytical validation, and safe handling is paramount to leveraging its full potential in the research and development pipeline.

References

- BIOSYNCE. (S)-Benzyl 2-(aminomethyl)

- MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.

- Jubilant Ingrevia. 2-(Aminomethyl)

- ChemicalBook. 2-aminomethyl-piperidine-1-carboxylic acid benzyl ester.

- Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)

- PubChem.

- Sigma-Aldrich. (R)-Benzyl 2-(aminomethyl)

- Yick-Vic. (S)-Benzyl 3-(aminomethyl)

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

- Santa Cruz Biotechnology. 1-(2-Aminoethyl)piperidine.

- Thermo Fisher Scientific.

- KISHIDA CHEMICAL CO.,LTD. tert-Butyl 4-(aminomethyl)-4-(4-chlorobenzyl)

Sources

- 1. 1217774-98-5|(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. biosynce.com [biosynce.com]

- 3. 2-AMINOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER CAS#: 811842-18-9 [m.chemicalbook.com]

- 4. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | 1217653-34-3 [sigmaaldrich.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

[1]

Executive Summary

This technical guide provides a comprehensive analysis of (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride , a critical chiral building block in modern medicinal chemistry.[1] Often referred to as (R)-1-Cbz-2-(aminomethyl)piperidine , this scaffold serves as a privileged structure for the synthesis of peptidomimetics, GPCR ligands (specifically opioid and muscarinic antagonists), and protease inhibitors.[1] Its utility lies in the rigid piperidine ring, which restricts conformational freedom, coupled with the orthogonal protection strategy (Cbz group) that allows for selective functionalization of the primary amine.[2][3]

Chemical Identity & Physicochemical Properties[1][4]

Core Identification Data

| Property | Specification |

| IUPAC Name | Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride |

| Common Name | (R)-1-Cbz-2-(aminomethyl)piperidine HCl |

| CAS Number | 1217653-34-3 |

| Molecular Formula | C₁₄H₂₀N₂O₂[1][4][5][6][7][8][9] · HCl |

| Molecular Weight | 284.78 g/mol (Salt); 248.32 g/mol (Free Base) |

| Stereochemistry | (R)-Enantiomer |

| SMILES | [Cl-].O=C(OCC1=CC=CC=C1)N2CCCC[C@H]2CN |

Physical Characteristics[2]

-

Appearance: White to off-white crystalline solid.[1]

-

Solubility: Highly soluble in DMSO, Methanol, and Ethanol.[2][3] Moderate solubility in water (due to HCl salt formation).[2][3]

-

Hygroscopicity: The hydrochloride salt is hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is required.[2][3]

-

Stability: Stable under standard laboratory conditions (2-8°C). Avoid strong oxidizers and prolonged exposure to moisture.

Strategic Synthesis & Manufacturing

The synthesis of this compound requires careful control of stereochemistry and protecting group orthogonality.[2][3] The most robust route avoids the direct reduction of amides in the presence of the Cbz group (which can lead to side reactions) and instead utilizes a "Hydroxymethyl Activation" strategy starting from (R)-pipecolic acid.[2][3]

Synthetic Workflow (The "Hydroxymethyl Route")

Step 1: Reduction of (R)-Pipecolic Acid [1]

-

Process: Exhaustive reduction of the carboxylic acid to the primary alcohol, yielding (R)-2-(hydroxymethyl)piperidine.[1]

-

Rationale: Establishes the carbon skeleton while maintaining the chiral center integrity.[2][3]

Step 2: N-Protection (Orthogonality Setup)

-

Reagent: Benzyl chloroformate (Cbz-Cl), NaHCO₃, Water/Dioxane.[2][3]

-

Process: Selective protection of the secondary piperidine amine.[2][3]

-

Rationale: The Cbz group is stable to acidic conditions (used later for HCl salt formation) but removable via hydrogenolysis, providing orthogonality to the primary amine being generated.[2][3]

Step 3: Activation & Azidation

-

Reagents: Methanesulfonyl chloride (MsCl), Et₃N (Step A); Sodium Azide (NaN₃), DMF (Step B).[2][3]

-

Process: Conversion of the alcohol to a mesylate leaving group, followed by Sɴ2 displacement with azide.

-

Rationale: This transformation converts the oxygen functionality to a nitrogen precursor under mild conditions.[2][3]

Step 4: Staudinger Reduction (Crucial Step)

-

Rationale: Critical Decision Point: Catalytic hydrogenation (H₂/Pd-C) is typically used for azides but cannot be used here as it would cleave the Cbz group.[1] The Staudinger reaction is chemoselective, reducing the azide without affecting the Cbz carbamate.[2][3]

Step 5: Salt Formation

Synthesis Diagram

Caption: Figure 1: Optimized synthetic pathway preserving the Cbz protecting group via Staudinger reduction.

Quality Control & Analytical Standards

To ensure suitability for drug development, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: Aromatic (7.3-7.4 ppm, 5H), Benzylic CH₂ (5.1 ppm, 2H), Piperidine ring protons (multiplets 1.4-4.0 ppm).[1] |

| Chiral Purity | Chiral HPLC | > 98% ee (enantiomeric excess). Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.[1] |

| Chemical Purity | HPLC-UV (210/254 nm) | > 97% area.[1] |

| Counterion | Ion Chromatography | Chloride content: 11.5% - 13.5% (theoretical ~12.4%).[1] |

Applications in Medicinal Chemistry

Fragment-Based Drug Design (FBDD)

This compound is a classic "privileged scaffold."[1] The piperidine ring forces substituents into specific vectors, reducing the entropic penalty of binding to a protein target compared to flexible linear amines.[2][3]

-

Peptidomimetics: The structure mimics the turn conformation of amino acids (e.g., Proline-Lysine turns).[2][3] It is used to design inhibitors for proteases where a basic residue is required for the S1 pocket.[2][3]

-

GPCR Ligands: The basic nitrogen (once deprotected or functionalized) often serves as the primary interaction point for Aspartate residues in GPCR binding pockets (e.g., Opioid, Dopamine, Muscarinic receptors).[2][3]

Application Logic Diagram

Caption: Figure 2: Divergent synthesis strategies utilizing the orthogonal protection of the scaffold.

Handling, Stability, & Safety

Safety Protocols

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[2][3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3] Handle in a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[2][3]

Storage & Handling

-

Temperature: Store at 2-8°C.

-

Atmosphere: Hygroscopic solid. Store under Nitrogen or Argon.

-

Shelf Life: 24 months if stored properly in a sealed container.

References

-

National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 71309489 (Related Isomer Structure). Retrieved from [Link][2][3]

-

ResearchGate. (2008).[2][3] Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 5. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. Buy (S)-Benzyl piperidine-2-carboxylate (EVT-1657882) | 116261-43-9 [evitachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability & Storage of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for R-isomer) is a critical bifunctional building block containing a secondary amine protected by a carboxybenzyl (Cbz) group and a free primary amine as a hydrochloride salt.[1]

While the Cbz group provides robust protection against basic conditions, this molecule possesses a latent instability mechanism : intramolecular cyclization. The primary amine, if deprotonated, can attack the carbamate carbonyl, expelling benzyl alcohol and forming a bicyclic urea.

Core Storage Directive:

-

Temperature: 2°C to 8°C (Short-term) | -20°C (Long-term > 3 months).[1]

-

Atmosphere: Inert gas (Argon/Nitrogen) backfill is mandatory.

-

Humidity: Strictly desiccated (<10% RH). The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis and potential disproportionation.

-

Form: Maintain strictly as the Hydrochloride Salt . Never store as the free base.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Parameter | Specification |

| IUPAC Name | Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride |

| CAS Number | 1217653-34-3 (R-isomer); 1159826-44-4 (Racemate) |

| Molecular Formula | C₁₄H₂₀N₂O₂[1][2][3][4][5][6] · HCl |

| Molecular Weight | 284.78 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Calc.) | ~9.5 (Primary amine), ~-1.0 (Carbamate nitrogen) |

| Hygroscopicity | High (Deliquescent upon prolonged exposure) |

Stability Mechanisms & Degradation Pathways[1]

Understanding the why behind the storage conditions is vital for troubleshooting.

The Primary Threat: Intramolecular Cyclization

The most critical degradation pathway is not simple hydrolysis, but an intramolecular nucleophilic attack.

-

Trigger: Presence of base or moisture (leading to localized pH changes).[7]

-

Mechanism: The primary amine at the 2-position (once deprotonated from NH₃⁺ to NH₂) acts as a nucleophile.[1] It attacks the carbonyl carbon of the Cbz group.

-

Result: Formation of a thermodynamically stable bicyclic urea (Hexahydropyrrolo[1,2-c]pyrimidin-1-one derivative) and release of benzyl alcohol.[1]

-

Prevention: The HCl salt form locks the amine as an ammonium ion (NH₃⁺), rendering it non-nucleophilic.

Secondary Threats

-

Oxidation: The primary amine is susceptible to N-oxidation by atmospheric oxygen, forming N-oxides and hydroxylamines, which darken the solid.[1]

-

Hydrolysis: The Cbz ester bond is sensitive to strong acids and moisture over time, leading to the formation of 2-(aminomethyl)piperidine and benzyl alcohol.

Degradation Pathway Visualization

Figure 1: The primary degradation pathway involves the liberation of the free base followed by rapid intramolecular cyclization.[1]

Comprehensive Storage Protocol

This protocol is designed to mitigate the risks identified above.

Receipt & Initial Handling

-

Inspect: Upon arrival, check the vial for signs of "caking" or liquefaction, which indicates moisture breach.

-

Equilibrate: Allow the sealed container to reach room temperature before opening. Opening a cold vial in humid air causes immediate condensation inside the vial (hygroscopic failure).

-

Aliquot: If the compound will be used over multiple experiments, aliquot into single-use amber glass vials under an inert atmosphere (Glovebox or Nitrogen cone).

Long-Term Storage Conditions[1]

| Condition | Requirement | Scientific Rationale |

| Container | Amber Glass Vial with Teflon-lined cap | Prevents UV degradation; Teflon ensures airtight seal against moisture.[1] |

| Headspace | Argon or Nitrogen | Displaces O₂ to prevent N-oxidation; prevents moisture ingress.[1] |

| Desiccant | Silica Gel or Molecular Sieves in secondary container | Scavenges ambient moisture to maintain HCl salt integrity. |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of hydrolysis and oxidation.[1] |

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for placing the compound into long-term storage.

Quality Control & Re-Validation

Before using material stored for >6 months, perform the following "Self-Validating" checks.

Visual Inspection

-

Pass: Free-flowing white powder.[1]

-

Fail: Yellow/Orange discoloration (Oxidation) or sticky/clumped solid (Hydrolysis/Hygroscopicity).

Analytical Verification (HPLC)

Using a standard C18 column with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Target Peak: Benzyl 2-(aminomethyl)piperidine-1-carboxylate (~12-15 min).

-

Impurity Marker 1: Benzyl Alcohol (Early eluting, UV active). Presence indicates hydrolysis or cyclization.

-

Impurity Marker 2: Bicyclic Urea (Late eluting, non-polar). Presence indicates improper storage (moisture/base exposure).

Safety & Handling

-

Signal Word: WARNING

-

Hazards: Causes skin irritation (H315), Serious eye irritation (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Sigma-Aldrich. (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Product Specification. Retrieved from [1]

-

BLD Pharm. Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Safety Data Sheet. Retrieved from [1]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][7] (General reference for Cbz stability).

-

BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Retrieved from [1]

Sources

- 1. 2158302-01-1|Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

Technical Guide: Spectroscopic Profiling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

[1]

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217653-34-3 for the R-isomer) is a critical bifunctional scaffold in medicinal chemistry.[1] Characterized by a piperidine ring with orthogonal nitrogen differentiation—a robust Carboxybenzyl (Cbz/Z) protecting group on the secondary amine and a free (protonated) primary amine at the C2 position—it serves as a pivotal intermediate for peptidomimetics, kinase inhibitors, and GPCR ligands.[2]

This guide provides a rigorous spectroscopic reference profile (NMR, IR, MS) for this compound.[2] It addresses the specific analytical challenges posed by carbamate rotamers , which frequently confound standard NMR interpretation, and establishes a self-validating analytical workflow for researchers.

Part 1: Structural Anatomy & Chemical Logic[1]

The molecule consists of three distinct domains that dictate its spectroscopic signature:

-

The Cbz Core: A carbamate moiety that induces restricted rotation around the N-C(O) bond, leading to rotameric signal splitting in NMR.[1][2]

-

The Piperidine Chair: A saturated heterocycle that adopts a chair conformation, though distorted by the bulky Cbz group.[1]

-

The Ammonium Tail: The hydrochloride salt form protonates the primary amine (

), significantly deshielding adjacent protons and increasing water solubility.[1]

Diagram 1: Structural Connectivity & Analytical Zones

The following diagram maps the chemical structure to its key analytical "zones."[1]

Caption: Structural dissection linking chemical moieties to their specific spectroscopic signatures. Note the critical rotameric warning for the piperidine ring.[2]

Part 2: Spectroscopic Profiling (The Core)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Critical Expert Insight: The N-Cbz group exhibits partial double-bond character (

Solvent Recommendation: DMSO-

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts (

| Position / Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ammonium | 8.00 - 8.30 | Broad s | 3H | |

| Aromatic | 7.30 - 7.45 | Multiplet | 5H | Benzyl aromatic ring protons.[1] |

| Benzylic | 5.05 - 5.15 | Split/Broad s | 2H | |

| Pip-H2 | 4.30 - 4.50 | Broad m | 1H | Methine at C2.[1] Highly sensitive to rotameric broadening.[1] |

| Pip-H6 (eq) | 3.85 - 4.00 | Broad d | 1H | Equatorial proton at C6.[1] Deshielded by N-Cbz. |

| Aminomethyl | 2.80 - 3.10 | Multiplet | 2H | |

| Pip-H6 (ax) | 2.70 - 2.90 | Multiplet | 1H | Axial proton at C6.[1] |

| Pip-Ring | 1.30 - 1.70 | Multiplets | 6H | Remaining ring protons (C3, C4, C5).[2] |

C NMR Data (100 MHz, DMSO-

)

-

Carbonyl (C=O): ~155.0 ppm (Carbamate).[1]

-

Aromatic Carbons: ~136.8 (ipso), 128.4, 127.9, 127.6 ppm.[2]

-

Benzylic

: ~66.5 ppm.[1] -

Piperidine C2: ~50-52 ppm (Broad/Split).[1]

-

Piperidine C6: ~39-41 ppm.[1]

-

Aminomethyl

: ~38-40 ppm.[1] -

Ring

: ~18-28 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick confirmation of the salt formation and the integrity of the carbamate.[1]

-

3200 – 2800 cm⁻¹ (Broad, Strong): N-H stretching vibration of the primary ammonium salt (

).[2] This broad band often overlaps with C-H stretches.[1] -

1685 – 1705 cm⁻¹ (Strong, Sharp): C=O stretching of the urethane (Cbz) group.[2]

-

1240 – 1260 cm⁻¹: C-O-C asymmetric stretch of the ester linkage.[1]

-

700 & 750 cm⁻¹: Characteristic mono-substituted benzene ring deformations (out-of-plane bending).[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.[1]

Key Signals:

Part 3: Analytical Verification Workflow

To ensure the compound is suitable for downstream synthesis (e.g., coupling reactions), follow this self-validating workflow.

Diagram 2: Quality Control Decision Tree

Caption: Workflow to distinguish intrinsic rotameric broadening from sample impurities using Variable Temperature (VT) NMR.

Protocol: Distinguishing Rotamers from Impurities

If the NMR spectrum appears "messy" with split benzylic or piperidine signals:

-

Do not discard. This is likely rotamerism.[1]

-

Variable Temperature (VT) NMR: Heat the NMR probe to 80°C (353 K) in DMSO-

. -

Observation: As thermal energy overcomes the rotational barrier of the carbamate bond, the split peaks should coalesce into sharp, defined singlets (benzylic) or multiplets.[1][2]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for Cbz group stability and spectral characteristics).

-

Clayden, J., et al. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Mechanistic explanation of amide/carbamate resonance and rotamers).

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1] (General assignment rules for piperidine ring systems and ammonium salts).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 53394626 (Related Cbz-piperidine analogs). Retrieved from [Link]

-

Perron, V., et al. (2009).[1][2][5] "Regioselective mono-protection of diamines." Synthesis, 2009(02), 283-289.[2] (Methodology for selective Cbz protection of diamines).

Sources

- 1. Benzyl piperidine-1-carboxylate | C13H17NO2 | CID 228749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. capotchem.com [capotchem.com]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

Biological Activity of Piperidine Derivatives: A Technical Guide

Executive Summary

The piperidine scaffold—a six-membered nitrogen-containing heterocycle—is a cornerstone of modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics.[1][2] Its ubiquity stems from its "privileged" nature: a distinct ability to present pharmacophores in defined 3D orientations while modulating physicochemical properties such as basicity (

This guide provides a technical analysis of piperidine derivatives across three primary therapeutic axes: CNS modulation (Opioids/Alzheimer's) , Antiviral mechanisms (HIV) , and Targeted Protein Degradation (PROTACs) . It includes validated experimental protocols for bioactivity assessment and structural logic for lead optimization.

Part 1: Structural & Pharmacological Logic[3][4]

The Piperidine Pharmacophore

The piperidine ring is not merely a linker; it is a functional scaffold that dictates receptor affinity through conformational control.

-

Conformational Flexibility: The chair conformation allows substituents at C4 to adopt equatorial or axial orientations, critical for fitting into deep hydrophobic pockets (e.g., the catalytic gorge of Acetylcholinesterase).

-

Basicity & Cationic Interactions: The secondary amine (or tertiary when substituted) is protonated at physiological pH. This cation is essential for forming salt bridges with aspartate residues in GPCRs (e.g., Asp147 in the

-opioid receptor).[1]

Core Therapeutic Classes

A. CNS Agents: Opioid Receptor Agonists

-

Key Compound: Fentanyl (N-phenethyl-4-anilidopiperidine).[1]

-

Mechanism: Agonism of the

-opioid receptor (MOR), a -

SAR Insight: The N-phenethyl group is critical. It occupies a specific hydrophobic sub-pocket in the receptor, increasing potency by ~50-100x compared to morphine. The piperidine nitrogen forms a salt bridge with Asp147 (TM3).

B. Neurodegenerative Agents: AChE Inhibitors

-

Key Compound: Donepezil .

-

Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

-

SAR Insight: The N-benzylpiperidine moiety binds to the anionic sub-site of the enzyme, while the dimethoxyindanone binds to the peripheral anionic site (PAS). The piperidine ring acts as a spacer that spans the enzyme's active gorge.

C. Antiviral Agents: CCR5 Antagonists[3][4][5][6][7][8][9]

-

Mechanism: Allosteric antagonism of the CCR5 co-receptor, preventing HIV-1 gp120 binding and viral entry.

-

Structural Role: The piperidine core serves as a rigid scaffold to orient the 4,6-dimethylpyrimidine and the piperazine-linked aryl group, locking the receptor in an inactive conformation.

Part 2: Data Visualization & SAR Logic

Comparative Potency Data

The following table summarizes the potency of key piperidine derivatives against their respective targets.

| Compound | Therapeutic Class | Target | Potency Metric (IC50 / Ki) | Mechanism Note |

| Fentanyl | Analgesic | Strong lipophilic interaction via N-phenethyl group.[1] | ||

| Donepezil | Anti-Alzheimer's | Acetylcholinesterase | Dual binding to catalytic and peripheral sites.[1] | |

| Vicriviroc | Antiviral (HIV) | CCR5 Receptor | Allosteric inhibition of viral entry.[1] | |

| Raloxifene | SERM | Estrogen Receptor | Piperidine side chain mimics Helix-12 displacement.[1] |

Mechanism of Action: Opioid Receptor Signaling

The following diagram illustrates the downstream signaling cascade activated by piperidine-based opioids (e.g., Fentanyl).

Figure 1: Signal transduction pathway for piperidine-based opioid agonists.[1] Activation leads to neuronal hyperpolarization via G-protein coupling.[1]

Structural Activity Relationship (SAR) Logic

This diagram details how specific substitutions on the piperidine ring modulate biological activity.

Figure 2: Generalized SAR logic for the piperidine scaffold in drug design.

Part 3: Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: Determine the

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.[1]

-

Substrate: Acetylthiocholine iodide (ATCI), 0.075 M.

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.01 M.[1]

-

Test Compound: Dissolved in DMSO (Final DMSO concentration < 1%).

Workflow:

-

Preparation: In a 96-well microplate, add 150 µL of phosphate buffer.

-

Inhibitor Addition: Add 20 µL of the test compound solution (variable concentrations).

-

Enzyme Addition: Add 20 µL of AChE solution (0.2 U/mL final).

-

Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor equilibrium.

-

Substrate/Chromogen Addition: Add 10 µL of DTNB/ATCI mixture (1:1 ratio).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition

. Plot log[concentration] vs. % inhibition to determine

Validation Check: Use Donepezil (

Protocol 2: Opioid Receptor Radioligand Binding Assay

Objective: Measure the binding affinity (

Reagents:

-

Membranes: Rat brain membrane homogenates or CHO cells expressing human MOR.

-

Radioligand:

-DAMGO (Specific Activity ~50 Ci/mmol).[1] -

Non-specific Binder: Naloxone (10 µM).[11]

-

Buffer: 50 mM Tris-HCl (pH 7.4).

Workflow:

-

Assay Assembly: In assay tubes, mix:

-

Equilibrium: Incubate at 25°C for 60 minutes .

-

Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold Tris-HCl buffer.

-

Quantification: Place filters in scintillation vials with cocktail and count radioactivity (CPM).

-

Analysis: Determine

via non-linear regression. Calculate

Part 4: Future Directions (PROTACs)

The piperidine ring is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) .

-

Role: It serves as a rigidifying linker element or as part of the E3 ligase ligand (e.g., in VHL or Cereblon ligands).[12]

-

Advantage: Piperidine incorporation into the linker improves aqueous solubility (via protonation) and restricts conformational freedom, reducing the entropic penalty of ternary complex formation.

-

Example: ACBI2 , a potent SMARCA2 degrader, utilizes a piperidine-based architecture to achieve oral bioavailability.

References

-

BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from [1]

-

Journal of Medicinal Chemistry. (2004). Discovery of Vicriviroc (SCH 417690), a CCR5 Antagonist.[4][5]

-

European Journal of Medicinal Chemistry. (2023). SAR study of piperidine derivatives as inhibitors of MenA from Mycobacterium tuberculosis. [1]

-

Cayman Chemical. (2022).[4] Vicriviroc Product Information and Biological Activity. Retrieved from [1]

-

opnMe (Boehringer Ingelheim). (2024).[13] Top 3 Molecules 2024: PROTAC Degraders ACBI1, ACBI2, ACBI3.[13] Retrieved from [1]

-

Pain Physician. (2008). Opioid Pharmacology: Fentanyl and Piperidine Derivatives. Retrieved from [1]

-

ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.

Sources

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. journals.asm.org [journals.asm.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goodrx.com [goodrx.com]

- 7. Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. chempep.com [chempep.com]

- 13. opnme.com [opnme.com]

Computational Characterization and Molecular Modelling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Executive Summary

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a critical chiral building block in the synthesis of peptidomimetics and small-molecule therapeutics. Its structure combines a flexible piperidine ring, a carbamate protecting group (Cbz), and a reactive primary amine stabilized as a hydrochloride salt.

This guide outlines a comprehensive theoretical framework for characterizing this molecule. It moves beyond simple geometry optimization to address specific challenges: the conformational flexibility of the Cbz group, the ionic nature of the hydrochloride salt, and the prediction of spectroscopic signatures for quality control.

Structural Significance & Chemical Context

Before initiating computational workflows, one must understand the structural constraints:

-

The Piperidine Core: Predominantly exists in a chair conformation, but the 1,2-substitution pattern introduces steric strain that may flatten the ring or induce twist-boat populations.

-

The Cbz Group: The carbamate linkage exhibits restricted rotation around the N-CO bond, creating s-cis and s-trans rotamers that complicate NMR spectra.

-

The Hydrochloride Salt: Theoretical models often fail by treating salts as covalent species. Accurate modelling requires treating the

and

Module 1: Quantum Chemical Analysis (DFT Protocol)

Methodology Selection

For this scaffold, the B3LYP functional is the industry standard for balancing cost and accuracy, but for the non-covalent interactions (NCI) present in the HCl salt, dispersion correction is mandatory.

-

Functional: B3LYP-D3(BJ) or

B97X-D (to account for dispersion forces between the benzyl ring and the piperidine core). -

Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for describing the electron-rich chloride anion and the lone pairs on the carbamate oxygens.

-

Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Methanol (common NMR solvents).

Computational Workflow

The following diagram illustrates the decision matrix for optimizing the salt form versus the free base.

Figure 1: Decision tree for Density Functional Theory (DFT) optimization of piperidine salts.

Frontier Molecular Orbitals (FMO)

The reactivity of this intermediate is defined by the HOMO-LUMO gap .

-

HOMO Location: Typically localized on the carbamate nitrogen or the benzyl ring

-system. -

LUMO Location: Often found on the ammonium group (

) in the salt form, indicating its electron-accepting nature (acidity). -

Chemical Hardness (

): A large gap indicates high stability, confirming why the HCl salt is the preferred storage form over the free base, which is prone to oxidation or carbamate migration.

Module 2: Spectroscopic Profiling (Validation)

To validate the theoretical model against the physical sample, compare the calculated vibrational frequencies and magnetic shieldings.

Infrared (IR) Spectroscopy

The HCl salt formation dramatically alters the IR spectrum compared to the free base.

| Functional Group | Theoretical Mode (Scaled) | Experimental Expectation | Diagnostic Value |

| Ammonium ( | 2800–3200 | Broad band overlapping C-H | Confirms Salt Formation |

| Carbamate (C=O) | 1690–1710 | Sharp, strong peak | Confirms N-Protection |

| Chloride Interaction | < 400 | Far IR (rarely seen) | Lattice vibration |

Note: Theoretical frequencies must be scaled by a factor of 0.967 (for B3LYP/6-311G) to correct for anharmonicity.

NMR Prediction (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR shifts.

-

Focus Region: The methylene protons at the 2-position (

). -

Effect of Chirality: Due to the chiral center at C2, these protons are diastereotopic. Theoretical modelling should predict two distinct signals (split by geminal coupling) rather than a single singlet.

-

Protocol: Calculate shielding tensors in DMSO-d6 (PCM model) and reference against TMS calculated at the same level of theory.

Module 3: In Silico ADME & Drug-Likeness

Although this molecule is an intermediate, its derivatives are often final drugs. Understanding the "baseline" ADME properties of the scaffold is vital for fragment-based drug design (FBDD).

Physicochemical Profile (SwissADME)

-

Lipophilicity (LogP): The benzyl group adds significant lipophilicity (LogP

2.5), aiding membrane permeability. -

Water Solubility: The HCl salt form transforms a moderately soluble organic into a highly soluble species, essential for formulation.

-

Blood-Brain Barrier (BBB): The piperidine scaffold is a "privileged structure" for CNS activity. However, the carbamate is usually cleaved or modified; if retained, the molecule is likely P-gp substrate.

Toxicity Alerts

-

Structural Alert: The primary amine (even as a salt) is a reactive handle.

-

Metabolism: The benzyl group is susceptible to CYP450-mediated benzylic oxidation.

Figure 2: In silico ADME/Tox evaluation logic for the benzyl-piperidine scaffold.

Conclusion

Theoretical studies of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride reveal a molecule defined by the interplay between its rigid piperidine core and the ionic network of the hydrochloride salt. Accurate modelling requires dispersion-corrected DFT (B3LYP-D3) and explicit treatment of the chloride counter-ion. These computational protocols provide the necessary structural assurance for using this compound in high-precision asymmetric synthesis.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software for DFT calculations). Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

ChemicalBook. (2023). Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride Properties and CAS Data. Link

Sources

- 1. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products. Its three-dimensional structure, metabolic stability, and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can precisely interact with biological targets. Within this important class of compounds, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride emerges as a particularly valuable chiral building block. Its structure combines the rigid piperidine core with a reactive primary amine and a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group, offering synthetic versatility for the construction of more complex molecules. This guide provides an in-depth review of its synthesis, properties, and applications for researchers and professionals in drug development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is essential for its effective use in synthesis and drug design. Key identifying information and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₁ClN₂O₂ | |

| Molecular Weight | 284.78 g/mol | |

| CAS Number | 1159826-44-4 (racemate) | N/A |

| 1217653-34-3 ((R)-enantiomer) | ||

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), the benzylic methylene protons (~5.1-5.2 ppm), and the protons of the piperidine ring and the aminomethyl group. ¹³C NMR would show corresponding signals for all unique carbon atoms.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include those for the N-H stretching of the ammonium salt, C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-N stretching.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a molecular ion peak corresponding to the free base [M+H]⁺ at approximately 249.16 m/z.

Strategic Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

The synthesis of the title compound is a multi-step process that requires careful control of protecting groups and reaction conditions. A logical and efficient synthetic pathway proceeds via the formation of a key nitrile intermediate, followed by reduction and salt formation. This approach allows for the introduction of the aminomethyl group in a controlled manner.

Synthetic Workflow Overview

Caption: A general workflow for the synthesis of the target compound.

Step 1: N-Protection of Piperidine-2-carbonitrile

Causality: The first critical step is the protection of the secondary amine of the piperidine ring. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. It is stable under a range of reaction conditions, yet can be readily removed by catalytic hydrogenation, a condition that is often compatible with other functional groups. This protection prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations.

Detailed Protocol:

-

Dissolve piperidine-2-carbonitrile in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Add a base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Cool the reaction mixture in an ice bath to 0°C to control the exothermic reaction.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. This typically involves washing the organic layer with a dilute acid (e.g., 10% citric acid), a dilute base (e.g., saturated sodium bicarbonate solution), and brine to remove unreacted starting materials and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield benzyl 2-cyanopiperidine-1-carboxylate.

Step 2: Catalytic Reduction of the Nitrile

Causality: The conversion of the nitrile group to a primary amine is a key transformation. Catalytic hydrogenation is a clean and efficient method for this reduction. Raney Nickel is a commonly used catalyst for nitrile reduction due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent and pressure can influence the reaction rate and selectivity.

Detailed Protocol:

-

Dissolve the benzyl 2-cyanopiperidine-1-carboxylate intermediate in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of Raney Nickel to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Place the reaction mixture in a hydrogenation apparatus.

-

Pressurize the system with hydrogen gas (typically 50-100 psi) and stir vigorously.

-

The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzyl 2-(aminomethyl)piperidine-1-carboxylate as a free base.

Step 3: Formation of the Hydrochloride Salt

Causality: The free amine product is often an oil and can be difficult to handle and purify. Converting it to its hydrochloride salt typically yields a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. The salt form also often improves the compound's solubility in aqueous media, which can be advantageous for biological testing.

Detailed Protocol:

-

Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of ethanol and ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or ethanolic HCl) to the stirred solution.

-

The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Stir the resulting slurry for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the solid under vacuum to yield the final product, Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride.

Applications in Medicinal Chemistry and Drug Discovery

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. Its bifunctional nature, with a protected amine on the ring and a free primary amine on the side chain, allows for selective derivatization at the aminomethyl position.

Role as a Scaffold in Drug Design

Safety and handling of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

An In-depth Technical Guide to the Safe Handling of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

This guide provides a comprehensive overview of the safety protocols and handling procedures for benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective use in a laboratory setting. The narrative emphasizes the causality behind safety measures, grounding every recommendation in authoritative data.

Chemical Identification and Physicochemical Properties

Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a key building block in synthetic and medicinal chemistry. As a piperidine derivative, it belongs to a class of compounds that are foundational to the structure of many therapeutically significant molecules.[1][2] Its bifunctional nature—possessing a primary amine and a carbamate-protected secondary amine—makes it a versatile intermediate for constructing more complex molecular architectures.[3]

A precise understanding of its properties is the first step toward safe handling.

| Property | Data | Source(s) |

| IUPAC Name | benzyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [4] |

| Molecular Weight | 284.78 g/mol | [5] |

| Common Synonyms | 1-Cbz-2-(aminomethyl)piperidine HCl | |

| Appearance | Solid (typical for hydrochloride salts) | [6] |

| CAS Numbers | 1159826-44-4 (racemic), 1207853-23-3 ((2S,5R)-isomer), 1217774-98-5 ((S)-isomer) | [5][7][8] |

Hazard Analysis and Toxicological Profile

While a specific, comprehensive Safety Data Sheet (SDS) for every isomer of this exact compound is not publicly available, a robust hazard profile can be constructed by analyzing data from close structural analogs. The primary hazards are associated with irritation and acute oral toxicity.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[6][9] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[9] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[6][9] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[9] |

Expert Analysis: The toxicological profile is driven by the amine functionalities and the nature of the hydrochloride salt. The primary amine can cause skin and eye irritation.[9] As a fine, crystalline solid, it can easily become airborne during handling, posing an inhalation risk that can lead to respiratory tract irritation.[9] The "Harmful if swallowed" classification necessitates strict hygiene measures to prevent accidental ingestion.[6][9]

Laboratory Handling and Engineering Controls

Effective engineering controls and standardized work practices are the primary defense against exposure.

Ventilation and Containment

Core Directive: All manipulations of solid benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride that could generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood.

Causality: The potential for respiratory irritation (H335) makes localized exhaust ventilation essential.[9] A fume hood not only captures airborne particulates but also protects the user from inhaling any volatile decomposition products that could be released under specific conditions.

Standard Operating Workflow

A systematic approach to handling ensures safety at every stage. The following workflow is recommended as a self-validating system for minimizing exposure.

Caption: Recommended workflow for handling the compound.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must directly correspond to the identified hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] Due to the H319 "Causes serious eye irritation" classification, standard safety glasses do not provide sufficient protection from dust or splashes.[9]

-

Skin Protection: A standard laboratory coat must be worn and kept buttoned. Chemically resistant gloves (e.g., nitrile) are required.[9][10] Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with site-specific procedures.[11]

-

Respiratory Protection: Not typically required when work is conducted within a chemical fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Caption: Mapping hazards to mandatory personal protective equipment.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous situations.

-

Conditions to Avoid: Avoid exposure to moisture, heat, and sources of ignition.[9]

-

Storage Requirements: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[9][10]

-

Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with the amine groups.[9][10]

Accidental Release and First Aid Measures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response

For any spill, the first priority is to ensure personnel safety.

Caption: Decision tree for spill response procedures.

First Aid Protocols

-

If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[12] If respiratory symptoms occur, seek medical attention.

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing. If skin irritation persists, seek medical advice.[12]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes.[12] Remove contact lenses if present and easy to do so. Continue rinsing.[12] Seek immediate medical attention.

-

If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[9] Call a poison control center or doctor for treatment advice.[9][11]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[13] All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be collected in properly labeled, sealed containers. Disposal should be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12]

References

-

(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - Benzyl nicotinate. Thermo Fisher Scientific. [Link]

-

2-(Aminomethyl)piperidine Datasheet. Chemwatch. [Link]

-

Benzyl piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Benzyl piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Thomasnet. [Link]

-

Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

-

Benzoyl piperidine. Organic Syntheses Procedure. [Link]

-

3-AMino-2-Methyl-piperidine-1-carboxylic acid benzyl ester CAS#: 912451-59-3. ChemWhat. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1217774-98-5|(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Benzyl 3-(aminomethyl)piperidine-1-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1159826-44-4|Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 8. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate Hydrochloride

Executive Summary & Strategic Analysis

The synthesis of benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between a sterically hindered secondary amine (piperidine ring nitrogen) and a less hindered, more nucleophilic primary amine (exocyclic aminomethyl group).

Direct acylation of 2-(aminomethyl)piperidine with benzyl chloroformate (Cbz-Cl) typically results in the kinetically favored protection of the primary amine, yielding the unwanted regioisomer. To achieve the target structure—where the ring nitrogen is Cbz-protected and the primary amine is free—an orthogonal protection strategy is required.

This protocol details a robust, three-step synthetic route:

-

Kinetic Selectivity: Selective protection of the primary amine using tert-butyl dicarbonate (Boc₂O).

-

Exhaustive Protection: Cbz-protection of the secondary ring amine.

-

Chemoselective Deprotection: Acidolytic cleavage of the Boc group, leaving the acid-stable Cbz group intact.

Retrosynthetic Logic & Reaction Pathway

The success of this synthesis relies on the nucleophilic hierarchy of the diamine substrate.

-

Primary Amine (-CH₂NH₂): High nucleophilicity, low steric hindrance. Reacts rapidly with electrophiles.

-

Secondary Amine (Ring-NH): Moderate nucleophilicity, higher steric hindrance (alpha-substitution). Reacts slower.

By exploiting this difference, we can install a Boc group on the primary amine with >90% regioselectivity under controlled conditions.

Figure 1: Reaction workflow demonstrating the orthogonal protection strategy.

Detailed Experimental Protocols

Step 1: Regioselective N-Boc Protection

Objective: Protect the exocyclic primary amine while leaving the secondary ring amine free.

-

Reagents:

Procedure:

-

Setup: Charge a round-bottom flask with 2-(aminomethyl)piperidine and DCM. Add Et₃N and cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

-

Addition: Dissolve Boc₂O in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

-

Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the primary amine is not over-reacted to the di-Boc species.

-

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

-

Workup:

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If di-Boc impurity is present (>5%), purify via flash column chromatography (DCM/MeOH/NH₄OH).

-

Checkpoint: The product, 2-(Boc-aminomethyl)piperidine , should show a characteristic Boc singlet (~1.44 ppm) in ¹H NMR and a free secondary amine signal.

Step 2: N-Cbz Protection of the Piperidine Ring

Objective: Protect the secondary amine with the benzyl carbamate group.

-

Reagents:

-

2-(Boc-aminomethyl)piperidine (Intermediate 1) (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.2 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent System: THF/Water (1:1) or DCM/aq. NaHCO₃ (Biphasic)

-

Procedure:

-

Setup: Dissolve Intermediate 1 in THF (or DCM). Add a solution of NaHCO₃ in water. Cool to 0°C.[1][2]

-

Addition: Add Cbz-Cl dropwise. Caution: Cbz-Cl is lachrymatory; handle in a fume hood.

-

Reaction: Stir vigorously at RT for 3–6 hours. The biphasic system requires efficient stirring.

-

Workup:

-